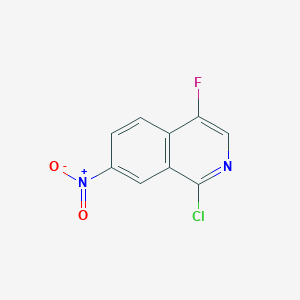
1-Chloro-4-fluoro-7-nitroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-fluoro-7-nitroisoquinoline is a chemical compound with the CAS Number: 2247107-11-3 . It has a molecular weight of 226.59 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as this compound, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . There are also novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4ClFN2O2/c10-9-7-3-5 (13 (14)15)1-2-6 (7)8 (11)4-12-9/h1-4H . This code provides a specific string of characters that represents the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature are important properties to consider for its handling and storage .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties and Synthesis
- Antibacterial Agents and Synthesis 1-Chloro-4-fluoro-7-nitroisoquinoline derivatives have been explored for their antibacterial properties. For example, certain 8-nitrofluoroquinolone derivatives, which share structural similarities with this compound, have shown interesting antibacterial activity against both gram-positive and gram-negative strains. These compounds were synthesized through nucleophilic aromatic substitution facilitated by the nitro group, indicating the synthetic versatility of these compounds (Al-Hiari et al., 2007).
Topoisomerase I Inhibitors in Cancer Treatment
- Cytotoxic Anticancer Agents and Topoisomerase I Inhibition Derivatives of 7-azaindenoisoquinoline, which relate to the structural framework of this compound, have been documented as potent cytotoxic anticancer agents that inhibit topoisomerase I (Top1). These compounds have shown high inhibitory activities and potent cytotoxicities in human cancer cell cultures, suggesting their potential in cancer treatment. The compounds have also demonstrated inhibitory activities against enzymes involved in DNA damage repair induced by Top1 inhibitors, such as tyrosyl-DNA phosphodiesterase 1 (TDP1) and tyrosyl-DNA phosphodiesterase 2 (TDP2) (Elsayed et al., 2017).
Antimicrobial and Anticancer Activities
- Synthesis and Biological Evaluation The synthesis and biological evaluation of certain fluoroquinolones, related to this compound, as antibacterial and anticancer agents have been extensively studied. These compounds were synthesized via Stille arylation and Cadogan reaction, and their antimicrobial and antiproliferative activities were tested, revealing their potential as dual-acting anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010).
Safety and Hazards
The safety information for 1-Chloro-4-fluoro-7-nitroisoquinoline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Zukünftige Richtungen
The future directions for research on 1-Chloro-4-fluoro-7-nitroisoquinoline and similar compounds could involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications . There is a growing interest in fluorinated derivatives of quinolines due to their potential biological activity and unique properties .
Eigenschaften
IUPAC Name |
1-chloro-4-fluoro-7-nitroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-7-3-5(13(14)15)1-2-6(7)8(11)4-12-9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFUKSFMLDQSOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=C2F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
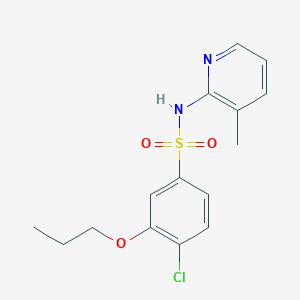
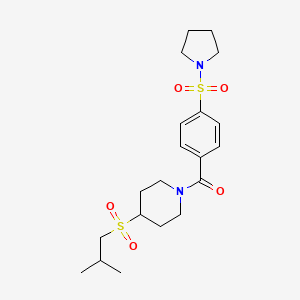

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2372606.png)
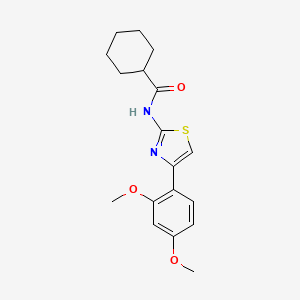
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2372612.png)
![(7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone](/img/structure/B2372613.png)
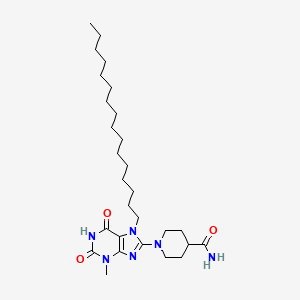
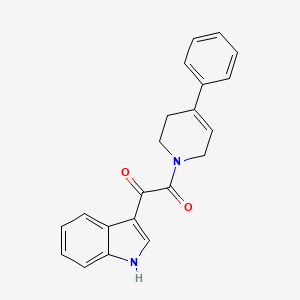
![1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2372616.png)
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2372617.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol](/img/structure/B2372618.png)
![2-[[(2-Chloroacetyl)amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2372620.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)
